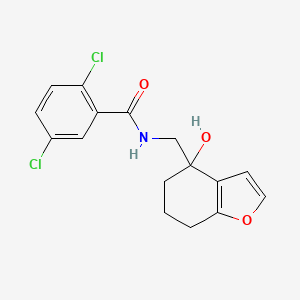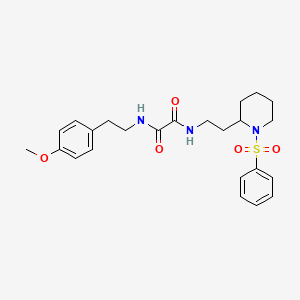
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CNO is a synthetic compound that belongs to the class of chemical compounds known as designer receptors exclusively activated by designer drugs (DREADDs).
Wirkmechanismus
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide acts as an agonist for DREADDs, which are modified G protein-coupled receptors that are activated by specific ligands. When N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide binds to DREADDs, it activates a signaling cascade that can either excite or inhibit neurons, depending on the type of DREADD used. This allows researchers to selectively activate or inhibit specific neural circuits in the brain, which can provide insights into their function.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has been shown to have a range of effects on behavior and physiology, depending on the specific DREADD used and the neural circuit targeted. It has been used to induce anxiety-like behavior in mice, as well as to inhibit cocaine-seeking behavior. N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has also been shown to modulate pain perception, memory, and social behavior. The physiological effects of N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide are still being studied, and further research is needed to fully understand its mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has several advantages for use in lab experiments. It is a highly specific tool that allows researchers to selectively activate or inhibit specific neural circuits in the brain. It is also relatively easy to administer, and can be delivered via injection or oral gavage. However, there are also limitations to its use. N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has a relatively short half-life, which can make it difficult to maintain stable levels in the brain over long periods of time. It can also have off-target effects, particularly at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide. One area of interest is the development of new DREADDs that are more specific and have fewer off-target effects. Another area of interest is the use of N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide in combination with other tools, such as optogenetics, to study neural circuits in even greater detail. Finally, there is potential for the use of N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide as a therapeutic agent for psychiatric disorders, although further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has been widely used as a tool to study the function of specific neural circuits in the brain, and has shown promise as a potential therapeutic agent for psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 4-fluoro-3-phenyl-3-butenenitrile. The next step involves the reaction of the resulting compound with 1-bromobutane to form N-(1-bromobutyl)-4-fluoro-3-phenyl-3-butenenitrile. Finally, the compound is reacted with ethyl isocyanoacetate to form N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide. This method of synthesis has been optimized to produce high yields of pure N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has been widely used in scientific research as a tool to study the function of specific neural circuits in the brain. It has been used to activate or inhibit specific neurons in the brain, allowing researchers to study the effects on behavior and physiology. N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has also been used in studies of drug addiction, anxiety, depression, and other psychiatric disorders. N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has shown promise as a potential therapeutic agent for these disorders, although further research is needed to determine its efficacy and safety.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-2-4-14(11-18)19-16(21)6-3-5-15(20)12-7-9-13(17)10-8-12/h7-10,14H,2-6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTNDVNBLUMQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCC(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)
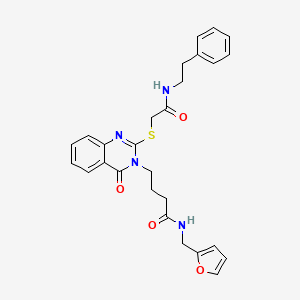
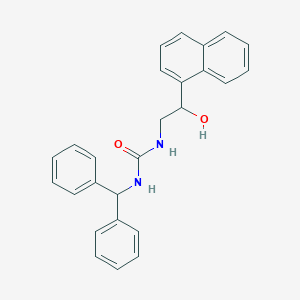
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2874073.png)
![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)
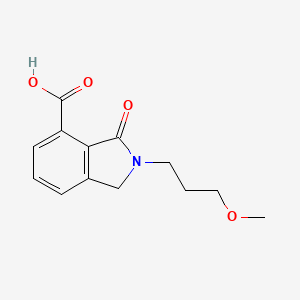
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)
![6-Bromooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B2874080.png)
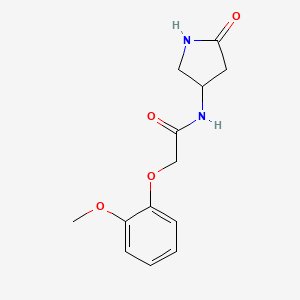
![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)
